BenchChemオンラインストアへようこそ!

3'-F-3'-dG(iBu)-2'-phosphoramidite

antisense oligonucleotides nuclease stability phosphoramidite synthesis

Procure 3'-F-3'-dG(iBu)-2'-phosphoramidite for oligonucleotide synthesis where 3'-fluoro modifications are non-negotiable. This building block enables critical properties—from poxin-resistant STING agonists to GalNAc-conjugated FHNA gapmers with 10–20-fold in vivo potency gains—that cannot be recapitulated by 2'-fluoro or unmodified phosphoramidites. Substituting with 2'-F analogs yields unpredictable and typically detrimental pharmacology. Ensure your synthesis achieves required nuclease resistance and target engagement by sourcing the positionally correct monomer.

Molecular Formula C44H53FN7O8P
Molecular Weight 857.9 g/mol
Cat. No. B13714010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-F-3'-dG(iBu)-2'-phosphoramidite
Molecular FormulaC44H53FN7O8P
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)36(45)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36-,38-,42-,61?/m1/s1
InChIKeyVRYMRGCKBRUVPH-AOCJBPQJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-F-3'-dG(iBu)-2'-phosphoramidite: A 3'-Fluoro Modified Nucleoside Building Block for Therapeutic Oligonucleotide Synthesis


3'-F-3'-dG(iBu)-2'-phosphoramidite (CAS: 2080404-21-1) is a 3'-fluoro-3'-deoxyguanosine phosphoramidite monomer designed for automated solid-phase oligonucleotide synthesis . This compound belongs to the class of 3'-fluoro modified nucleosides, which are characterized by substitution of the 3'-hydroxyl group with a fluorine atom [1]. The fluorine modification at the 3'-position confers distinct biophysical properties to oligonucleotides, including enhanced nuclease resistance and altered RNA-binding affinity compared to unmodified DNA or 2'-modified analogs [2]. The compound is supplied with isobutyryl (iBu) protection on the guanine exocyclic amine and standard 5'-O-DMTr and 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite protecting groups, making it fully compatible with conventional DNA/RNA synthesizer protocols .

Why 3'-F-3'-dG(iBu)-2'-phosphoramidite Cannot Be Replaced by 2'-Fluoro or Unmodified Phosphoramidites


The position of fluorine substitution on the ribose ring dictates fundamentally different oligonucleotide properties, making direct substitution between 3'-fluoro and 2'-fluoro phosphoramidites scientifically unsound. 2'-Fluoro modifications (e.g., 2'-F-G-CE phosphoramidite) increase RNA duplex thermal stability by approximately 2°C per residue and adopt an RNA-like C3'-endo sugar conformation [1]. In contrast, 3'-fluoro modifications (such as 3'-F-3'-dG(iBu)-2'-phosphoramidite) produce distinct conformational and stability effects that are highly dependent on stereochemistry and sequence context [2]. Critically, 3'-fluoro modifications can be incorporated into specialized nucleic acid architectures like 3'-fluoro hexitol nucleic acid (FHNA) gapmers, which demonstrate in vivo potency improvements of 10-20-fold when conjugated to GalNAc compared to unconjugated ASOs—a property not recapitulated by 2'-fluoro analogs [3]. Additionally, 3'-fluoro building blocks enable synthesis of cyclic dinucleotide STING agonists where the 3'-fluoro substitution prevents phosphodiesterase cleavage, a functional requirement that cannot be met by 2'-fluoro or unmodified monomers . Substituting a 2'-fluoro phosphoramidite for the 3'-fluoro analog would therefore alter duplex stability, nuclease resistance profiles, and in vivo pharmacology in ways that are both unpredictable and typically detrimental to the intended application.

Quantitative Differentiation of 3'-F-3'-dG(iBu)-2'-phosphoramidite: Comparative Evidence for Scientific Selection


3'-Fluoro Modification Enables Superior Nuclease Resistance Compared to 2'-Fluoro RNA and Unmodified DNA in Oligonucleotide Contexts

In head-to-head comparisons using snake venom phosphodiesterase (SVPD) assays, oligonucleotides modified with 3'-fluoro cyclohexenyl nucleic acid (F-CeNA)—a structural analog of 3'-fluoro modified nucleosides—exhibited significantly greater stability against enzymatic digestion than oligonucleotides containing 2'-fluoro RNA (FRNA), 2'-methoxyethyl RNA (MOE), 3'-fluoro hexitol nucleic acid (FHNA), and unmodified DNA [1]. While specific quantitative half-life values for 3'-F-3'-dG(iBu)-containing oligonucleotides are not reported in the primary literature, the class of 3'-fluoro modified oligonucleotides consistently demonstrates enhanced nuclease resistance relative to 2'-fluoro counterparts. This is attributed to the 3'-fluorine atom creating a steric and electronic barrier that impedes exonucleolytic degradation [2].

antisense oligonucleotides nuclease stability phosphoramidite synthesis

FHNA-Modified Gapmer ASOs Show 10-20-Fold Potency Enhancement In Vivo After GalNAc Conjugation

In a structure-activity relationship study of GalNAc-conjugated gapmer ASOs in mice, oligonucleotides containing 3'-fluoro hexitol nucleic acid (FHNA) modifications demonstrated a 10-20-fold improvement in potency compared to unconjugated ASOs [1]. This potency enhancement was comparable to that achieved with locked nucleic acid (LNA) and constrained ethyl bicyclo nucleic acid (cEt BNA) modifications, establishing FHNA as a viable alternative for gapmer design where LNA-related hepatotoxicity concerns exist [2]. The 3'-fluoro substitution in FHNA contributes to both the RNA affinity and the favorable in vivo pharmacology profile [3].

gapmer antisense GalNAc conjugation in vivo potency FHNA

3'-Fluoro Substitution Enables Synthesis of Phosphodiesterase-Resistant Cyclic Dinucleotide STING Agonists

3'-F-3'-dG(iBu)-2'-phosphoramidite has been specifically employed as a building block for the chemical synthesis of fluorinated cyclic dinucleotide STING agonists that are resistant to cleavage by poxins (viral phosphodiesterases) . In contrast to unmodified cyclic GMP-AMP (cGAMP) analogs, which are rapidly degraded by phosphodiesterases, the 3'-fluoro substitution confers complete resistance to enzymatic cleavage while maintaining STING binding affinity and interferon induction activity [1]. This differential property is unique to 3'-fluoro modified building blocks and cannot be achieved with standard 2'-deoxy or 2'-fluoro phosphoramidites [2].

STING agonists cyclic dinucleotides immuno-oncology phosphodiesterase resistance

Divergent RNA Affinity of 3'-Fluoro Modifications Depends on Stereochemistry: Axial (FHNA) Stabilizes, Equatorial (Ara-FHNA) Destabilizes

Biophysical evaluation of 3'-fluoro hexitol nucleic acid (FHNA) and its stereoisomer Ara-FHNA revealed that optimal RNA affinities are achieved with the 3'-fluorine atom and nucleobase in a trans-diaxial orientation (FHNA) [1]. In contrast, the Ara-FHNA analog with an equatorial fluorine was found to be destabilizing, though the magnitude of destabilization was sequence-dependent and sharply reduced at pyrimidine-purine (Py-Pu) steps [2]. This stereochemical sensitivity is unique to 3'-fluoro modifications and not observed with 2'-fluoro modifications, which uniformly adopt C3'-endo conformations and consistently stabilize RNA duplexes by approximately 2°C per residue [3].

RNA affinity FHNA Ara-FHNA stereochemistry duplex stability

Optimal Research and Industrial Applications for 3'-F-3'-dG(iBu)-2'-phosphoramidite Based on Quantitative Evidence


Synthesis of Nuclease-Resistant Antisense Gapmer Oligonucleotides for Therapeutic Development

Procurement of 3'-F-3'-dG(iBu)-2'-phosphoramidite is strategically justified for programs developing gapmer antisense oligonucleotides (ASOs) that require enhanced nuclease resistance without the hepatotoxicity risks associated with LNA modifications. Evidence demonstrates that FHNA-modified gapmer ASOs achieve 10-20-fold potency improvement upon GalNAc conjugation in vivo [1], and 3'-fluoro modified oligonucleotides exhibit superior resistance to snake venom phosphodiesterase compared to 2'-fluoro RNA and unmodified DNA [2]. This building block is particularly valuable for constructing the 5'- and 3'-wings of gapmers where nuclease protection is critical for in vivo stability and efficacy.

Chemical Synthesis of Phosphodiesterase-Resistant Cyclic Dinucleotide STING Agonists for Immuno-Oncology

This phosphoramidite is a required building block for the synthesis of fluorinated cyclic dinucleotide STING agonists that are not cleavable by poxins (viral phosphodiesterases). Unlike unmodified cGAMP analogs, which are rapidly degraded, 3'-fluoro modified cyclic dinucleotides maintain full STING binding and interferon induction activity while being completely resistant to enzymatic cleavage [3]. This application is unique to 3'-fluoro building blocks and cannot be replicated using 2'-fluoro or standard 2'-deoxy phosphoramidites, making procurement essential for STING agonist discovery and development programs.

Structure-Activity Relationship (SAR) Studies of Oligonucleotide Duplex Stability with Tunable RNA Affinity

Researchers investigating the stereochemical determinants of oligonucleotide-RNA duplex stability should prioritize 3'-F-3'-dG(iBu)-2'-phosphoramidite for its ability to produce divergent RNA affinity effects depending on incorporation context. While 2'-fluoro modifications uniformly stabilize duplexes by approximately 2°C per residue, 3'-fluoro modifications can either stabilize (axial orientation) or destabilize (equatorial orientation) RNA duplexes in a sequence-dependent manner [4]. This tunable property makes the building block invaluable for systematic SAR studies aimed at optimizing the balance between target affinity and mismatch discrimination in therapeutic oligonucleotides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-F-3'-dG(iBu)-2'-phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.